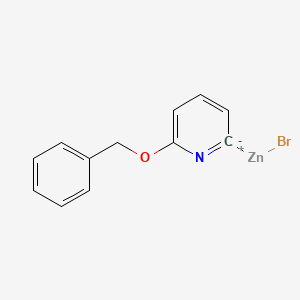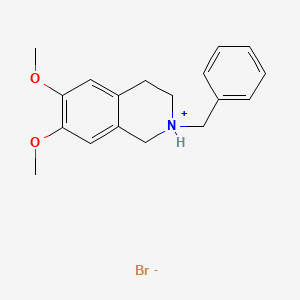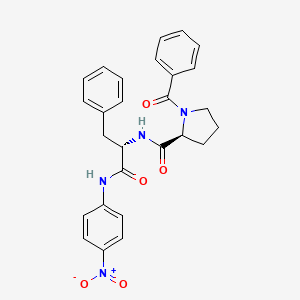
Bz-Pro-Phe-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl-Proline-Phenylalanine-p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is composed of benzoyl, proline, phenylalanine, and p-nitroanilide. This compound is particularly known for its application in studying proteolytic enzymes, such as serine proteases and trypsin, due to its chromogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-Proline-Phenylalanine-p-nitroanilide is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzoyl group is introduced at the N-terminus, while the p-nitroanilide group is attached at the C-terminus. The synthesis typically involves the use of coupling reagents like dicyclohexylcarbodiimide and N-hydroxybenzotriazole .
Industrial Production Methods
In industrial settings, the production of Benzoyl-Proline-Phenylalanine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Proline-Phenylalanine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
The hydrolysis of Benzoyl-Proline-Phenylalanine-p-nitroanilide is typically carried out in aqueous buffers at neutral pH. Common reagents include serine proteases like trypsin and chymotrypsin. The reaction conditions often involve temperatures ranging from 25°C to 37°C .
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection and quantification .
Scientific Research Applications
Benzoyl-Proline-Phenylalanine-p-nitroanilide is extensively used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetic properties of proteolytic enzymes.
Drug Development: It is used in screening assays to identify potential inhibitors of proteases, which are targets for various therapeutic interventions.
Diagnostic Tools: The compound is employed in diagnostic assays to measure enzyme activity in clinical samples
Mechanism of Action
The mechanism of action of Benzoyl-Proline-Phenylalanine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the peptide bond between phenylalanine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
- Benzoyl-Isoleucine-Glutamic acid-Glycine-Arginine-p-nitroanilide
- Benzoyl-Phenylalanine-Valine-Arginine-p-nitroanilide
- Benzoyl-Valine-Glycine-Arginine-p-nitroanilide
Uniqueness
Benzoyl-Proline-Phenylalanine-p-nitroanilide is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its chromogenic properties also make it highly suitable for spectrophotometric assays, providing a clear and measurable output .
Properties
Molecular Formula |
C27H26N4O5 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H26N4O5/c32-25(28-21-13-15-22(16-14-21)31(35)36)23(18-19-8-3-1-4-9-19)29-26(33)24-12-7-17-30(24)27(34)20-10-5-2-6-11-20/h1-6,8-11,13-16,23-24H,7,12,17-18H2,(H,28,32)(H,29,33)/t23-,24-/m0/s1 |
InChI Key |
PJUQBJLNUPWKAJ-ZEQRLZLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


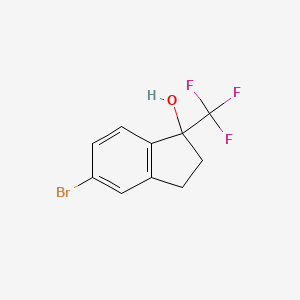
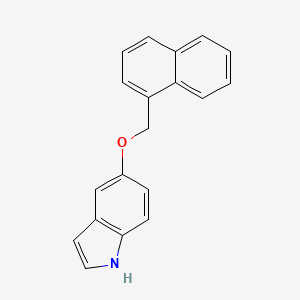
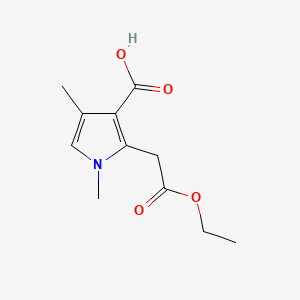
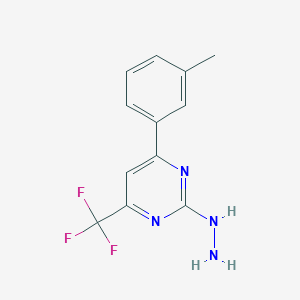
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
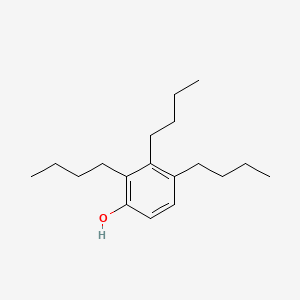
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
